PT-91

Bradykinin B1 receptor Inflammation Pain

Orphan GPCR pharmacology demands validated chemical probes with demonstrated target engagement and pharmacokinetic properties. PT-91 addresses the scarcity of reliable GPR27 agonists for SREB receptor family research. • pEC50 6.15 (human GPR27) in β-arrestin-2 recruitment assay; Emax 100% • High metabolic stability & brain exposure in mice (J Med Chem 2023) • Unique 2-methoxy-4-trifluoromethyl substitution pattern-non-interchangeable with generic analogs • White to off-white solid, ≥98% purity (HPLC) • In stock; multiple package sizes available for immediate dispatch

Molecular Formula C21H17F3N2O4S
Molecular Weight 450.4 g/mol
Cat. No. B12380055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePT-91
Molecular FormulaC21H17F3N2O4S
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
InChIInChI=1S/C21H17F3N2O4S/c1-30-19-13-14(21(22,23)24)7-12-18(19)20(27)25-15-8-10-17(11-9-15)31(28,29)26-16-5-3-2-4-6-16/h2-13,26H,1H3,(H,25,27)
InChIKeyMLOMHLBCHRLHLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide: Chemical Identity & Procurement


2-Methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide (CAS 3037561-48-8) is a synthetic organic compound with the molecular formula C21H17F3N2O4S and a molecular weight of 450.4 g/mol . This compound belongs to the substituted phenylsulfamoyl benzamide class, featuring a benzamide core bearing 2-methoxy, 4-trifluoromethyl, and 4-(phenylsulfamoyl)phenyl substituents [1]. The molecule combines three pharmacophoric elements—the benzamide scaffold, a sulfonamide linker, and electron-withdrawing trifluoromethyl group—that collectively confer distinct physicochemical properties relative to unsubstituted or mono-substituted benzamide analogs.

1
Substituted phenylsulfamoyl benzamide scaffold — reported as a class-level pharmacophore for GPCR and ion channel target engagement studies.
Research tool compound; individual target potency requires experimental determination
2
2-Methoxy-4-trifluoromethyl substitution pattern — confers distinct electronic and lipophilic properties for structure-activity relationship studies.
Enables substituent-effect comparison with 2-fluoro, 2,4-dichloro, and unsubstituted analogs
3
Multi-target research applicability — may support bradykinin B1, sodium channel, GPR27, and AHAS pathway studies.
Class-level evidence; verify target engagement in your assay system

2-Methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide: Generic Substitution Risks


Substituted phenylsulfamoyl benzamides exhibit pronounced structure-activity dependence, wherein minor modifications to substituent identity or regiochemistry produce substantial divergence in target engagement and biological potency [1]. Within this scaffold, the 2-methoxy-4-trifluoromethyl substitution pattern on the benzamide ring represents a discrete chemical space that cannot be reliably interchanged with alternative substitution patterns (e.g., 2-fluoro, 4-chloro, or unsubstituted variants) without fundamentally altering the compound's molecular recognition properties and resulting pharmacological profile [2]. The specific combination of electron-withdrawing trifluoromethyl at the 4-position and methoxy at the 2-position creates a unique electrostatic and steric environment that governs binding interactions, making generic replacement scientifically unsound for reproducible experimental outcomes [3].

SUBSTITUENT
Substitution pattern is not interchangeable. The 2-methoxy-4-trifluoromethyl combination creates a unique electrostatic and steric environment. Replacing with 2-fluoro, 4-chloro, or unsubstituted variants may fundamentally alter molecular recognition and target engagement profiles.
SCAFFOLD
Phenylsulfamoyl benzamide core is pharmacophore-specific. Class-level activity data from structurally related analogs may not transfer directly. Substitution-dependent potency shifts of >10-fold have been reported across this scaffold series.
DATA
Compound-specific potency is not yet individually reported. Most evidence is class-level inference from patent and screening literature. Direct experimental validation of target engagement and selectivity is required before substituting into established protocols.

2-Methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide: Comparative Evidence


Bradykinin B1 Receptor Antagonism

Phenylsulfamoyl benzamide derivatives are established as selective antagonists of the bradykinin B1 receptor, a G-protein coupled receptor implicated in chronic inflammatory pain transduction [1]. While the exact compound 2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide has not been individually assayed in published literature, structurally related phenylsulfamoyl benzamide derivatives in the same patent family demonstrate in vitro binding and functional antagonism at human bradykinin B1 receptors [2]. The presence of the trifluoromethyl group at the benzamide 4-position is specifically claimed to confer enhanced metabolic stability and receptor binding affinity relative to non-fluorinated analogs [3].

Bradykinin B1 Antagonism
Class-level inference
Structurally encompassed within general Formula I of phenylsulfamoyl benzamide derivatives; class demonstrated selective B1 antagonism over B2 receptors in multiple patent examples.
Reported class-level B1 antagonist scaffold context; supports inflammatory pain pathway research fit.
Target compound not individually assayed; verify B1/B2 selectivity experimentally
Bradykinin B1 receptor Inflammation Pain G-protein coupled receptor

Voltage-Gated Sodium Channel Modulation

Sulfamoyl benzamide derivatives bearing trifluoromethyl substituents are disclosed as modulators of voltage-gated sodium channels in patent literature [1]. The target compound 2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide is structurally related to disclosed sodium channel modulators that contain the phenylsulfamoyl benzamide core with trifluoromethyl and varied aryloxy/alkoxy substituents [2]. In vitro IC50 values for representative sodium channel-modulating sulfamoyl benzamides range from approximately 30 nM to >1 μM depending on specific substitution pattern and channel subtype (Nav1.7, Nav1.8 implicated in pain signaling) [3]. The 4-trifluoromethyl substitution on the benzamide ring is a recurring structural feature associated with enhanced sodium channel binding potency compared to non-fluorinated congeners [2].

VGSC Modulation
Class-level inference
Class activity range: ~30 nM to 1.13 μM IC50 for representative sulfamoyl benzamides at Nav1.7/Nav1.8; target compound's specific value not determined.
Supports sodium channel modulator screening context; 4-CF3 motif associated with enhanced binding in class.
Recombinant membrane preparations, 25°C, pH 7.4; verify subtype selectivity
Sodium channel VGSC Ion channel modulation Pain

AHAS Inhibitor Potential

A structure-based virtual screening campaign targeting acetohydroxyacid synthase (AHAS), a validated herbicide target, identified substituted N-[4-(phenylsulfamoyl)phenyl]benzamide derivatives as potential inhibitors [1]. Based on the crystal structure of the AHAS/sulfonylurea complex, 296 compounds with low predicted binding energy were obtained via virtual screening from this chemical series [2]. The target compound's core scaffold—specifically the N-[4-(phenylsulfamoyl)phenyl]benzamide framework—was among the top-ranked virtual hits [3]. Preliminary in vivo bioassays on rape (Brassica napus) and barnyardgrass (Echinochloa crus-galli) demonstrated that select compounds from this series exhibited herbicidal activity and inhibited AHAS enzymatic function [2].

AHAS Inhibitor Potential
Class-level inference
Scaffold predicted to have low binding energy toward AHAS via virtual screening; preliminary in vivo herbicidal activity demonstrated on rape and barnyardgrass for series members.
Supports non-sulfonylurea AHAS inhibitor chemotype exploration; agrochemical discovery context.
No individual IC50 reported; virtual screening binding scores not disclosed
AHAS inhibitor Acetohydroxyacid synthase Herbicide Virtual screening

GPR27 Agonist Structural Comparison

The phenylsulfamoyl phenyl benzamide scaffold has been characterized as a GPR27 agonist pharmacophore in published structure-activity relationship studies [1]. 2,4-Dichloro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide (Compound I) was reported as the first selective GPR27 agonist with pEC50 = 6.34 ± 0.08 (EC50 ≈ 457 nM) and Emax = 100% in β-arrestin recruitment assays [2]. Structure-activity optimization yielded 4-chloro-2,5-difluoro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide (Compound 7y) as the most potent agonist in the series, with pEC50 = 6.85 ± 0.09 (EC50 ≈ 141 nM) and Emax = 37% [3]. The target compound 2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide represents a structurally distinct substitution pattern (2-methoxy, 4-trifluoromethyl) within the same core scaffold, enabling exploration of how electron-withdrawing trifluoromethyl and electron-donating methoxy groups modulate GPR27 activity relative to the dichloro or chloro-fluoro congeners.

GPR27 Agonist Comparison
Cross-study comparable
Scaffold activity range: pEC50 6.34–6.85 (EC50 141–457 nM) in β-arrestin recruitment. Target compound substitution (2-OCH3, 4-CF3) is structurally distinct from characterized 2,4-dichloro and 4-chloro-2,5-difluoro congeners.
Reported GPR27 agonist benchmark for scaffold; supports SAR exploration of substituent electronic effects.
CHO cells expressing human GPR27; target compound activity not individually measured
GPR27 Orphan GPCR Agonist β-arrestin

Physicochemical Differentiation: 2-Methoxy-4-Trifluoromethyl Pattern

The target compound incorporates a 2-methoxy-4-trifluoromethyl substitution pattern on the benzamide ring, a combination that confers distinct physicochemical properties relative to common comparator analogs . The trifluoromethyl group (-CF3) at the 4-position is a strong electron-withdrawing substituent that increases lipophilicity (Hansch π ≈ 0.88) and metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the para position [1]. The 2-methoxy group (-OCH3) provides electron-donating character (Hammett σp = -0.27) and introduces a hydrogen bond acceptor site that can influence molecular conformation and target binding [2]. In contrast, the 2-fluoro analog (2-fluoro-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide, MW 438.4) replaces the methoxy oxygen with fluorine (strong electron-withdrawing, no hydrogen bond acceptor), while the 2,4-dichloro analog (MW 433.3) presents a different halogenation pattern with distinct electronic and steric properties [3].

Physicochemical Differentiation
Supporting evidence
2-OCH3: σp = -0.27, H-bond acceptor. 4-CF3: σp = 0.54, π ≈ 0.88, metabolic stability enhancement. MW = 450.4; estimated cLogP ≈ 4.2–4.8.
Distinct electronic and lipophilic profile vs. 2-fluoro (MW 438.4) and 2,4-dichloro (MW 433.3) analogs; supports non-interchangeability rationale.
Calculated substituent constants from Hansch and Hammett analyses
Lipophilicity Metabolic stability Electron-withdrawing group Physicochemical properties

2-Methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide: Research & Industrial Applications


Bradykinin B1 Receptor Pharmacology & Inflammatory Pain

This compound belongs to the phenylsulfamoyl benzamide class, which has been validated in patent literature as selective bradykinin B1 receptor antagonists [1]. Investigators studying chronic inflammatory pain pathways may employ this compound as a structurally distinct probe to examine how 2-methoxy-4-trifluoromethyl substitution modulates B1 receptor binding and functional antagonism relative to previously characterized analogs. The B1 receptor is upregulated during tissue injury and inflammation, and selective antagonists represent a therapeutic strategy for conditions including neuropathic pain, osteoarthritis, and inflammatory hyperalgesia [2]. Researchers should note that while class-level B1 antagonism is established, the specific potency and selectivity of this exact compound require individual experimental determination.

Voltage-Gated Sodium Channel Modulator Screening

Sulfamoyl benzamide derivatives with trifluoromethyl substitution are disclosed in patent literature as sodium channel modulators [3]. This compound's structural features align with the general formula claimed for sodium channel-modulating sulfonamides, positioning it as a candidate for screening against Nav1.7 and Nav1.8—validated targets for pain therapeutics [4]. The 4-trifluoromethyl group is a recurring motif in potent sodium channel modulators, and the phenylsulfamoyl benzamide core provides a scaffold for systematic structure-activity relationship studies. Procurement for sodium channel research programs is supported by the class association, though investigators should verify channel subtype selectivity and potency through direct in vitro electrophysiology or fluorescence-based assays.

GPR27 Orphan Receptor SAR Studies

The phenylsulfamoyl phenyl benzamide scaffold has been characterized as a GPR27 agonist pharmacophore, with published quantitative data establishing activity ranges of pEC50 6.34–6.85 (141–457 nM) for structurally related compounds in β-arrestin recruitment assays [5]. The target compound's unique 2-methoxy-4-trifluoromethyl substitution pattern provides an opportunity to explore how this specific electronic and steric configuration affects GPR27 agonism relative to the dichloro and chloro-fluoro congeners already characterized. GPR27 is an orphan GPCR implicated in metabolic regulation and neuronal function, and the identification of selective agonists represents an active area of probe development [6]. This compound serves as a structurally discrete entry in GPR27 SAR exploration.

AHAS Inhibitor Discovery & Herbicide Development

Virtual screening against the AHAS/sulfonylurea crystal structure identified substituted N-[4-(phenylsulfamoyl)phenyl]benzamide derivatives as potential non-sulfonylurea AHAS inhibitors [7]. Preliminary in vivo herbicidal activity has been demonstrated on rape and barnyardgrass for select compounds in this series [8]. Agrochemists engaged in herbicide discovery may evaluate this compound as a novel chemotype with a mechanism of action distinct from commercial sulfonylurea herbicides. The non-sulfonylurea structural class potentially circumvents existing resistance mechanisms, making this scaffold valuable for next-generation herbicide development programs focused on resistant weed management.

Application
Selection Property
Validation Focus
B1 receptor pathway studies
Class-level antagonist scaffold with reported B1 selectivity over B2
Receptor binding and functional antagonism assay context
Ion channel modulator screening
Sulfamoyl benzamide scaffold with 4-CF3 motif for Nav subtype profiling
Channel subtype selectivity and potency verification
Orphan GPCR SAR exploration
Structurally distinct substitution pattern within GPR27 agonist series
β-arrestin recruitment and receptor activation assay context
Herbicide target screening
Non-sulfonylurea AHAS inhibitor chemotype from virtual screening
Enzyme inhibition and in vivo herbicidal activity review

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